molecular formula C23H17F3O3S2 B045780 1-Naphthyl diphenylsulfonium triflate CAS No. 116808-69-6

1-Naphthyl diphenylsulfonium triflate

Cat. No. B045780
M. Wt: 462.5 g/mol
InChI Key: OOYZLFZSZZFLJW-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related sulfonium compounds often involves nucleophilic displacement reactions or the use of sulfonating agents to introduce the sulfonium group into the naphthalene framework. For example, poly(thioether-imide-sulfones) based on bis(chloro-naphthalimido) diphenylsulfone derivatives have been synthesized, indicating the versatility of naphthyl-based compounds in polymer chemistry (Sonpatki et al., 1999).

Molecular Structure Analysis

Molecular structure analyses of sulfonium compounds often involve advanced spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography for solid-state structures. These studies reveal the electronic environment of the sulfonium center and its influence on the compound's reactivity and physical properties. For instance, boronation of naphthalene derivatives can yield complex structures demonstrating the interaction between different functional groups and the sulfonium center (Owsianik et al., 2009).

Chemical Reactions and Properties

Sulfonium salts, including those based on naphthyl rings, are known for their involvement in various organic transformations, such as in the synthesis of benzidine derivatives through oxidative self-coupling reactions (Saitoh et al., 2006). These reactions often exploit the unique electron-transfer properties and reactivity of sulfonium centers towards different nucleophiles and electrophiles.

Physical Properties Analysis

The physical properties of 1-naphthyl diphenylsulfonium triflate and related compounds, such as solubility, melting point, and thermal stability, are crucial for their application in synthesis and material science. These properties can be significantly influenced by the sulfonium group's electronic effects and the compound's overall molecular architecture. For example, polymers containing naphthylene units show enhanced thermal stability and solubility in organic solvents, indicative of the impact of naphthyl-based structures on material properties (Liu et al., 2018).

Chemical Properties Analysis

The chemical properties of sulfonium salts, including their reactivity patterns, are influenced by the positive charge on the sulfur atom and its electronic interactions with neighboring groups. This aspect is pivotal in their role as intermediates in organic synthesis, where they can facilitate a range of reactions from alkylation to cyclization processes. The transformation of naphthalene derivatives through triflation, for instance, showcases the ability of sulfonium compounds to participate in electrophilic substitution reactions that are fundamental in organic synthesis (Kobayashi et al., 1996).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Xiao-Xia Ming et al. (2021) described the use of (2-bromoethyl)diphenylsulfonium triflate in catalyzing the vinylation of terminal alkynes under Pd/Cu catalysis, yielding various 1,3-enynes (Xiao-Xia Ming et al., 2021).

  • Stability and Hydroscopicity : M. Yar et al. (2012) noted that diphenylvinylsulfonium triflate is a stable, slightly hydroscopic compound with potential applications in organic synthesis and catalysis (Yar, McGarrigle, & Aggarwal, 2012).

  • Oxidation Reactions : Hironobu Nakazawa et al. (2019) found that C-H trifluoromethanesulfonyloxylation of BINOL derivatives using DIH and TfOH can produce highly oxidized compounds (Nakazawa et al., 2019).

  • Photoinduced Electron Transfer Reactions : J. L. Dektar and N. Hacker (1989) observed the formation of various compounds upon irradiation of naphthalene and triphenylsulphonium salts (Dektar & Hacker, 1989).

  • Catalysis in Fries Rearrangement : S. Kobayashi et al. (1996) demonstrated the use of Hafnium trifluoromethanesulfonate (Hf(OTf)4) as an efficient catalyst for Fries rearrangement of acyloxy benzene or naphthalene derivatives (Kobayashi, Moriwaki, & Hachiya, 1996).

  • Synthesis of Trifluoromethylated Compounds : Noritaka Kasai et al. (2012) presented a method for preparing (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, used to produce trifluoromethylated cyclopropane derivatives and trifluoromethylated aminothiols (Kasai, Maeda, Furuno, & Hanamoto, 2012).

  • Lewis Acid Catalysis : K. Ishihara et al. (1996) found Scandium trifluoromethanesulfonate (triflate) to be a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

  • Boronation Reactions : Krzysztof Owsianik et al. (2009) described the boronation of 1,8-bis(diphenylphosphino)naphthalene leading to the formation of cyclic dihydroboronium chloride, iodide, and triflate (Owsianik, Chauvin, Balińska, Wieczorek, Cypryk, & Mikołajczyk, 2009).

Safety And Hazards

1-Naphthyl diphenylsulfonium triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

naphthalen-1-yl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYZLFZSZZFLJW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584624
Record name (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl diphenylsulfonium triflate

CAS RN

116808-69-6
Record name (Naphthalen-1-yl)(diphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116808-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GH Ho, CJ Liu, CH Yen, MH Ho, SY Wu - Microelectronic engineering, 2008 - Elsevier
Photoresist outgassing is considered a possible source of contamination of optics in extreme ultraviolet (EUV) lithography at 13.5nm. We measured the relative proportions of ionic …
Number of citations: 11 www.sciencedirect.com

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